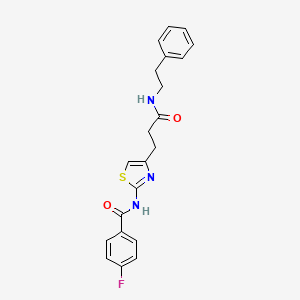

4-fluoro-N-(4-(3-oxo-3-(phenethylamino)propyl)thiazol-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “4-fluoro-N-(4-(3-oxo-3-(phenethylamino)propyl)thiazol-2-yl)benzamide” contains several functional groups. It has a thiazole ring, which is a heterocyclic compound containing sulfur and nitrogen . It also contains a benzamide group, which is a type of amide. The compound also has a fluoro group attached to the benzene ring.

Molecular Structure Analysis

The thiazole ring in the compound is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The benzamide group consists of a benzene ring attached to an amide group.Chemical Reactions Analysis

Thiazole derivatives are known to undergo a variety of chemical reactions, including electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom . Benzamides can undergo reactions typical of amides, such as hydrolysis .Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The physical and chemical properties of the specific compound would depend on the other functional groups present.Scientific Research Applications

Antimicrobial Applications

Research into compounds structurally related to 4-fluoro-N-(4-(3-oxo-3-(phenethylamino)propyl)thiazol-2-yl)benzamide has shown promising antimicrobial properties. Novel fluorine-containing compounds, including thiazol-2-yl and quinazolinone motifs, have been synthesized and tested for their potential as antimicrobial agents. These compounds exhibit significant in vitro antimicrobial activity against a range of Gram-positive and Gram-negative bacteria as well as fungi. Their synthesis involves Knoevenagel condensation and has been characterized by various spectral techniques. The presence of fluorine is essential for enhancing antimicrobial activity, highlighting the role of fluorinated compounds in the development of new antimicrobial agents (Desai, Vaghani, & Shihora, 2013). Another study using microwave-induced synthesis methods to create fluorobenzamides containing thiazole and thiazolidine motifs further supports the efficacy of fluorinated compounds in antimicrobial applications. These synthesized compounds were also shown to be highly active against selected bacterial and fungal strains (Desai, Rajpara, & Joshi, 2013).

Fluorescence Chemosensors

Fluorinated benzothiazoles and related compounds have been explored for their utility as fluorescent chemosensors. A particular focus has been on the development of sensors with high selectivity for specific ions in neutral buffer aqueous solutions. These studies demonstrate the potential of fluorinated thiazole compounds in environmental monitoring and biological applications, where selective and sensitive detection of metal ions is crucial (Cao et al., 2011).

Corrosion Inhibition

Fluorinated benzothiazole derivatives have been evaluated as corrosion inhibitors for carbon steel in acidic environments. These studies reveal that certain benzothiazole derivatives offer exceptional protection against steel corrosion, surpassing the efficiency of previously reported inhibitors. The research highlights the dual mechanism of adsorption, both physical and chemical, onto the metal surface, providing insights into the development of more effective corrosion inhibitors (Hu et al., 2016).

Future Directions

Properties

IUPAC Name |

4-fluoro-N-[4-[3-oxo-3-(2-phenylethylamino)propyl]-1,3-thiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20FN3O2S/c22-17-8-6-16(7-9-17)20(27)25-21-24-18(14-28-21)10-11-19(26)23-13-12-15-4-2-1-3-5-15/h1-9,14H,10-13H2,(H,23,26)(H,24,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOKYPXOTCUOPFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20FN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[6-(1,2,4-Triazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxylic acid](/img/structure/B2818098.png)

![6,7-dimethoxy-3-(2-thienylmethyl)-2-{[4-(trifluoromethyl)benzyl]sulfanyl}-4(3H)-quinazolinimine](/img/structure/B2818099.png)

![N-(4-bromophenyl)-2-[(4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2818105.png)

![2-[(1Z)-1-cyano-2-(2,4-dichlorophenyl)eth-1-en-1-yl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2818106.png)

![4-(6-Methyl-imidazo[2,1-b]thiazol-5-yl)-thiazol-2-ylamine](/img/structure/B2818113.png)

![N-[1-(2-bromophenyl)ethyl]prop-2-yn-1-amine;hydrochloride](/img/no-structure.png)

![3-(1,3-Benzoxazol-2-ylsulfanyl)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione](/img/structure/B2818115.png)